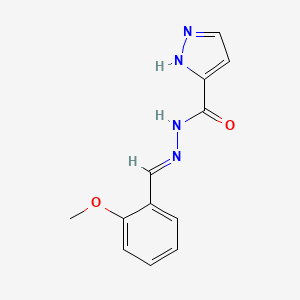![molecular formula C19H23NO5 B5808299 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Mécanisme D'action
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide acts as a competitive inhibitor of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ. This compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme activity.
Biochemical and Physiological Effects:
Inhibition of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ by 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. This compound has been found to increase glycogen synthesis, promote cell survival, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide in lab experiments is its specificity for 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ. This compound has been found to have minimal off-target effects, making it a valuable tool for investigating the role of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ in various cellular processes. However, one limitation of using this compound is its potential toxicity. High concentrations of this compound have been shown to have cytotoxic effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide. One area of interest is the potential therapeutic applications of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to investigate the potential use of this compound in the treatment of diabetes and cancer. Finally, there is a need for the development of more potent and selective 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ inhibitors, which may have greater therapeutic potential.
Méthodes De Synthèse
The synthesis of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide involves several steps. The first step involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst to form the corresponding imine. This imine is then reduced using sodium borohydride to form the amine intermediate. Finally, the amine intermediate is reacted with benzoyl chloride to form the final product.
Applications De Recherche Scientifique
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has been extensively studied for its potential use as a 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ inhibitor. 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ is a serine/threonine kinase that plays a critical role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ has been shown to have therapeutic potential in a variety of diseases, including Alzheimer's disease, diabetes, and cancer.
Propriétés
IUPAC Name |
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-14-7-5-13(6-8-14)9-10-20-19(21)15-11-17(24-3)18(25-4)12-16(15)23-2/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIMOAONEMVHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5808234.png)

![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)


![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)
![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)
